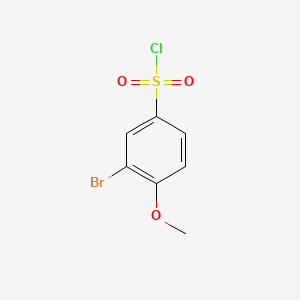

3-Bromo-4-methoxybenzenesulfonyl chloride

Description

Properties

IUPAC Name |

3-bromo-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVLATJRJIBHDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397546 | |

| Record name | 3-bromo-4-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23094-96-4 | |

| Record name | 3-bromo-4-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-methoxybenzenesulfonyl Chloride (CAS: 23094-96-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxybenzenesulfonyl chloride is a vital organic intermediate, particularly valued in the synthesis of novel sulfonamide derivatives for pharmaceutical research. Its unique substitution pattern, featuring a bromine atom and a methoxy group on the benzene ring, offers versatile reactivity for the creation of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its emerging role in the development of neuroprotective and neurorestorative agents.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point ranging from 83 to 88 °C.[1] It is characterized by its moisture sensitivity, necessitating storage under inert gas.[2] Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 23094-96-4 | [1] |

| Molecular Formula | C₇H₆BrClO₃S | [1][3] |

| Molecular Weight | 285.54 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 83-88 °C | [1] |

| SMILES | COc1ccc(cc1Br)S(Cl)(=O)=O | [1] |

| InChI | 1S/C7H6BrClO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3 | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the chlorosulfonation of 2-bromoanisole.

Experimental Protocol: Synthesis from 2-Bromoanisole[3][4]

Materials:

-

2-Bromoanisole

-

Chloroform (CHCl₃)

-

Chlorosulfonic acid (ClSO₃H)

-

Ice

-

Salt

Procedure:

-

Dissolve 2-bromoanisole (1.87 g, 10.0 mmol) in chloroform (5 mL).

-

Cool the solution to between -5 °C and 0 °C in an ice-salt bath.

-

Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise over 30 minutes, maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature over a period of 1 hour.

-

Pour the reaction mixture onto crushed ice.

-

Transfer the mixture to a separatory funnel.

-

Separate the aqueous layer and extract it twice with chloroform.

-

Combine the organic layers, dry them, and concentrate to yield this compound.

This procedure typically results in a high yield of the desired product.

Reactivity and Applications in Drug Development

This compound is a key precursor in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines, readily forming stable sulfonamide linkages.

Synthesis of Sulfonamides

The general reaction involves the coupling of this compound with an amine in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 3-Bromo-N-tert-butyl-4-methoxybenzenesulfonamide[3][4]

Materials:

-

This compound

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

tert-Butylamine

-

5% Citric acid solution

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve this compound (2.80 g, 9.8 mmol) in dichloromethane (30 mL).

-

Add triethylamine (1.76 mL, 12.6 mmol) to the solution.

-

Slowly add tert-butylamine (1.33 mL, 12.6 mmol) dropwise.

-

Allow the reaction mixture to stand for 2 hours.

-

Pour the mixture into a solution of 5% citric acid and dichloromethane.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, dry, and concentrate.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain 3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide.

Application in Neuroprotective Agents

Recent patent literature highlights the use of this compound in the synthesis of novel sulfonamides with potential as neuroprotective and neurorestorative agents.[4] While specific drug candidates are often proprietary, the general approach involves incorporating the 3-bromo-4-methoxyphenylsulfonyl moiety into larger molecular scaffolds to modulate biological targets involved in neurodegenerative diseases.

Sulfonamide-based compounds have been investigated for their neuroprotective properties through various mechanisms, including antioxidant and anti-inflammatory effects.[1] Some sulfonamides have been shown to activate the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.[5] Others may exert their effects through the modulation of MAPK signaling pathways, which are crucial in neuronal survival and death.[6]

Spectroscopic Data (Predicted)

-

¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region (typically 7.0-8.0 ppm). The methoxy group protons would be a singlet around 3.9-4.0 ppm.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon bearing the methoxy group would be downfield, and the carbon attached to the sulfonyl chloride group would also be significantly deshielded.

-

IR Spectroscopy: Characteristic peaks would include strong S=O stretching vibrations (around 1370 and 1180 cm⁻¹), C-O stretching for the methoxy group, and aromatic C-H and C=C stretching bands.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 284 and 286 in an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the chlorine atom and the SO₂Cl group.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Due to its moisture sensitivity, it should be handled in a dry, well-ventilated area, and stored under an inert atmosphere.[2] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly in the field of medicinal chemistry. Its utility in the construction of novel sulfonamides, including those with potential neuroprotective activities, underscores its importance in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe use in the laboratory.

References

- 1. Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE | 23094-96-4 [chemicalbook.com]

- 3. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. WO2024023284: Novel sulphonamides and their use as neuroprotective and/or neurorestorative agents - Edelris [edelris.com]

- 5. Antioxidant, Anti-inflammatory, and Neuroprotective Effects of Novel Vinyl Sulfonate Compounds as Nrf2 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

In-Depth Technical Guide: Physical Properties of 3-Bromo-4-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Bromo-4-methoxybenzenesulfonyl chloride, a key intermediate in various chemical syntheses. The information is presented to be a valuable resource for professionals in research and development.

Core Physical and Chemical Data

This compound is a solid organic compound. Key identifying information and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrClO₃S | [1] |

| Molecular Weight | 285.54 g/mol | [1] |

| CAS Number | 23094-96-4 | [1] |

| Appearance | Solid | |

| Melting Point | 83-88 °C | [2] |

| Boiling Point | 366.0 ± 27.0 °C (Predicted) | [2] |

| Density | 1.717 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in chloroform and dichloromethane.[3][4] Inferences from its chemical structure and general characteristics of sulfonyl chlorides suggest solubility in other polar organic solvents and limited solubility in non-polar solvents.[5] | - |

Chemical Structure

The molecular structure of this compound is fundamental to understanding its reactivity and physical properties.

Caption: Chemical structure of this compound.

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with a high degree of accuracy using the capillary method.

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the solid into the sealed end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus (such as a Thiele tube or a digital melting point apparatus) containing a heat-transfer fluid (e.g., mineral oil).[6]

-

Heating and Observation: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[6] The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6]

Boiling Point Determination (Since the compound is a solid at room temperature, this would apply to its molten state under vacuum to prevent decomposition)

Given the high predicted boiling point, distillation would likely be performed under reduced pressure to prevent decomposition.

-

Apparatus: A small-scale distillation apparatus is assembled. A small quantity of the compound is placed in the distillation flask.

-

Procedure: The apparatus is slowly heated in a suitable bath. The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed. The pressure at which the distillation is conducted must also be recorded.

Density Determination of a Solid (Volume Displacement Method)

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[7]

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if it does not react). The initial volume of the liquid is recorded. The weighed solid is then carefully added to the graduated cylinder, and the new volume is recorded. The difference between the two volumes represents the volume of the solid.[7]

-

Calculation: The density is calculated by dividing the mass of the solid by its determined volume.[7]

Synthesis Workflow

This compound is synthesized from 2-bromoanisole. The general workflow for this synthesis is outlined below.[3][4]

Caption: Synthesis workflow of this compound.

References

- 1. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE | 23094-96-4 [chemicalbook.com]

- 4. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

3-Bromo-4-methoxybenzenesulfonyl chloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 3-Bromo-4-methoxybenzenesulfonyl chloride, including its molecular properties, synthesis protocols, and key data points.

Core Molecular Information

Formula: C₇H₆BrClO₃S[1][2][3][4][5]

Molecular Weight: 285.54 g/mol [1][3][4][5][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Citations |

| CAS Number | 23094-96-4 | [1][2][3][4][5][8] |

| Molecular Formula | C₇H₆BrClO₃S | [1][2][3][4][5] |

| Molecular Weight | 285.54 g/mol | [1][3][4][5][6][7] |

| Melting Point | 83-88 °C | [3][5] |

| Boiling Point | 366.0 ± 27.0 °C (Predicted) | [5] |

| Density | 1.717 ± 0.06 g/cm³ (Predicted) | [5] |

| Physical Form | Solid | [3] |

| Assay Purity | 97% | [3] |

Experimental Protocols

A general procedure for the synthesis of this compound from 2-bromoanisole has been reported.[1][8]

Synthesis of this compound from 2-Bromoanisole

-

Preparation: Dissolve 2-bromo-1-methoxybenzene (1.87 g, 10.0 mmol) in chloroform (5 mL).

-

Cooling: Cool the solution in an ice-salt bath to a temperature between -5 °C and 0 °C.[1][8]

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise over a period of 30 minutes, maintaining the low temperature.[1][8]

-

Warming: After the addition is complete, allow the reaction mixture to gradually warm to room temperature over the course of one hour.[1][8]

-

Quenching: Pour the reaction mixture onto crushed ice.[1][8]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with chloroform.[1][8]

-

Workup: Combine the organic layers, dry them, and concentrate to yield this compound. The reported yield for this procedure is 98% (2.80 g).[1][8]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. This compound [stenutz.eu]

- 3. This compound 97 23094-96-4 [sigmaaldrich.com]

- 4. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE CAS#: [m.chemicalbook.com]

- 7. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 8. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE | 23094-96-4 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-methoxybenzenesulfonyl Chloride from 2-Bromoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-4-methoxybenzenesulfonyl chloride from 2-bromoanisole. The primary method detailed is the direct chlorosulfonation of 2-bromoanisole, a robust and high-yielding electrophilic aromatic substitution reaction. This document includes a detailed experimental protocol, safety considerations for handling hazardous reagents, and an analysis of the reaction mechanism.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a synthetically versatile aryl bromide, allows for diverse subsequent chemical transformations. The synthesis from readily available 2-bromoanisole via chlorosulfonation is an efficient route to this key building block. This guide will focus on the practical execution of this synthesis, providing the necessary data and procedural details for successful implementation in a laboratory setting.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Bromoanisole |  | 578-57-4 | C₇H₇BrO | 187.03 | 2 |

| This compound |  | 23094-96-4 | C₇H₆BrClO₃S | 285.54 | 83-88 |

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound from 2-bromoanisole by chlorosulfonation.[1][2]

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2-Bromoanisole | 187.03 | 1.87 g | 10.0 |

| Chlorosulfonic acid | 116.52 | 2.0 mL (3.5 g) | 30.0 |

| Chloroform | - | 5 mL + extraction | - |

| Crushed Ice | - | As needed | - |

| Water | - | For washing | - |

| Anhydrous Magnesium Sulfate or Sodium Sulfate | - | For drying | - |

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromoanisole (1.87 g, 10.0 mmol) in chloroform (5 mL).

-

Cool the solution to between -5 °C and 0 °C using an ice-salt bath.

-

Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains within the specified range.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature over the course of 1 hour.

-

Carefully pour the reaction mixture onto a sufficient amount of crushed ice in a beaker.

-

Transfer the resulting mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer twice with chloroform.

-

Combine all organic layers and wash with water.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure to yield this compound. The expected yield is approximately 2.80 g (98%).[1][2]

Safety Precautions for Handling Chlorosulfonic Acid

Chlorosulfonic acid is a highly corrosive and reactive substance that requires strict safety measures.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling chlorosulfonic acid.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

-

Handling: Add chlorosulfonic acid slowly and carefully to the reaction mixture, especially at low temperatures, to control the exothermic reaction.

-

Quenching: Never add water directly to chlorosulfonic acid as this will result in a violent exothermic reaction with the release of toxic hydrogen chloride gas. Always pour the reaction mixture containing chlorosulfonic acid slowly onto ice.

-

Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.

Reaction Mechanism and Regioselectivity

The synthesis of this compound proceeds via an electrophilic aromatic substitution (EAS) reaction. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. The bromo group (-Br) is a deactivating group but is also an ortho, para-director.

In this case, the powerful activating effect of the methoxy group dominates the directing effects. The sulfonation will occur preferentially at the positions ortho or para to the methoxy group. Since the para position is already occupied by the bromine atom, the substitution occurs at one of the ortho positions. Steric hindrance from the bromo group favors substitution at the less hindered ortho position, leading to the formation of this compound as the major product.

The electrophile in this reaction is believed to be the chlorosulfonium cation (SO₂Cl⁺), which is generated from chlorosulfonic acid.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.

References

Spectroscopic Characterization of 3-Bromo-4-methoxybenzenesulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-4-methoxybenzenesulfonyl chloride (CAS No: 23094-96-4), a key intermediate in synthetic organic chemistry.[1][2][3] The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance data, along with generalized experimental protocols for data acquisition.

Compound Details:

-

Structure:

Mass Spectrometry (MS)

Mass spectrometry of this compound provides critical information on its molecular weight and fragmentation pattern, confirming its elemental composition. Electron Impact (EI) is a common ionization technique for such aromatic compounds, where high-energy electrons bombard the molecule, causing ionization and characteristic fragmentation.[6][7][8] The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) would result in a distinctive isotopic pattern for the molecular ion and any fragments containing these halogens.

Table 1: Predicted Mass Spectrometry Data

| Fragment | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 284/286/288 |

| [M-Cl]⁺ | Loss of Chlorine | 249/251 |

| [M-SO₂Cl]⁺ | Loss of Sulfonyl Chloride Group | 185/187 |

| [C₆H₃BrO]⁺ | Phenyl fragment | 170/172 |

| [C₇H₆O₃S]⁺ | Fragment after loss of Br and Cl | 170 |

Note: Data is predicted based on typical fragmentation of related structures. The m/z values reflect the isotopic distribution of Br and Cl.

General Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

A sample is introduced into the high-vacuum source of a mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples.[6] The sample is then bombarded with a beam of electrons, typically at 70 eV, causing ionization.[6] The resulting positively charged ions and fragments are accelerated through a series of electrostatic lenses into a mass analyzer (e.g., a quadrupole).[6] The analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance, generating the mass spectrum.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, key absorptions are expected for the S=O, C-O, and C-Br bonds, as well as aromatic C-H and C=C stretches.

Table 2: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1580, ~1480 | C=C Stretch | Aromatic Ring |

| 1380-1370 (asymmetric) | S=O Stretch | Sulfonyl Chloride[9] |

| 1180-1170 (symmetric) | S=O Stretch | Sulfonyl Chloride[9] |

| 1260-1230 (asymmetric) | C-O-C Stretch | Aryl-alkyl ether |

| 1050-1020 (symmetric) | C-O-C Stretch | Aryl-alkyl ether |

| ~600-500 | C-Br Stretch | Aryl Bromide |

Note: Data is based on characteristic absorption ranges for the specified functional groups.[10][11]

General Experimental Protocol: Solid-State FT-IR

For a solid sample, the thin-film method is commonly employed.[12] A small amount of the compound (approx. 5-10 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[12] A drop of this solution is placed onto a salt plate (e.g., KBr or NaCl).[12] The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate. The plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[12] A background spectrum of the clean salt plate is typically run first and automatically subtracted from the sample spectrum.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal for the methoxy group protons in the aliphatic region.

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | ~8.0 | d | J ≈ 2.5 | 1H |

| H-5 | ~7.1 | d | J ≈ 8.8 | 1H |

| H-6 | ~7.8 | dd | J ≈ 8.8, 2.5 | 1H |

| -OCH₃ | ~4.0 | s | - | 3H |

Note: Data is predicted based on analysis of similar substituted benzene rings. Actual values may vary slightly.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-SO₂Cl) | ~138 |

| C-2 (C-H) | ~133 |

| C-3 (C-Br) | ~112 |

| C-4 (C-OCH₃) | ~162 |

| C-5 (C-H) | ~115 |

| C-6 (C-H) | ~130 |

| -OCH₃ | ~57 |

Note: Data is predicted based on standard chemical shift values and substituent effects.

General Experimental Protocol: NMR Spectroscopy

Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.[14] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).[14] The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, data is typically acquired with a 30° pulse width and a relaxation delay of 1-2 seconds.[14] For ¹³C NMR, a proton-decoupled sequence is used with a longer relaxation delay (2-5 seconds) and a greater number of scans to achieve an adequate signal-to-noise ratio.[14]

Integrated Spectroscopic Analysis Workflow

The combination of MS, IR, and NMR data allows for the unambiguous confirmation of the structure of this compound. The workflow below illustrates the logical relationship between these analytical techniques in the process of structural elucidation.

This integrated approach ensures a high degree of confidence in the structural assignment. The mass spectrum confirms the molecular formula, the IR spectrum identifies key functional groups like the sulfonyl chloride and ether, and the ¹H and ¹³C NMR spectra reveal the precise arrangement of atoms, leading to the final confirmed structure.

References

- 1. This compound 97 23094-96-4 [sigmaaldrich.com]

- 2. This compound [stenutz.eu]

- 3. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE [m.chemicalbook.com]

- 5. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Mass 2021 2 (Electron impact) | PDF [slideshare.net]

- 9. acdlabs.com [acdlabs.com]

- 10. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. mmrc.caltech.edu [mmrc.caltech.edu]

- 14. benchchem.com [benchchem.com]

Solubility Profile of 3-Bromo-4-methoxybenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-4-methoxybenzenesulfonyl chloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines qualitative information derived from synthetic procedures with established methodologies for solubility determination. This document is intended to serve as a foundational resource for laboratory work involving this compound.

Introduction

This compound is a sulfonyl chloride derivative that serves as a key intermediate in the synthesis of various organic compounds, including sulfonamides, which are of significant interest in medicinal chemistry. Understanding its solubility in different organic solvents is crucial for reaction setup, purification processes such as recrystallization, and analytical method development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 23094-96-4 | [1][2] |

| Molecular Formula | C₇H₆BrClO₃S | [3] |

| Molecular Weight | 285.54 g/mol | [3] |

| Appearance | Off-white to pink solid | [4] |

| Melting Point | 83-88 °C | [2][4] |

| Boiling Point (Predicted) | 366.0 ± 27.0 °C | [4] |

| Density (Predicted) | 1.717 ± 0.06 g/cm³ | [4] |

Solubility Data

Exhaustive searches of scientific databases and literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in organic solvents. However, qualitative solubility can be inferred from documented synthetic procedures.

Qualitative Solubility Summary

The following table summarizes the qualitative solubility of this compound in various organic solvents based on its use in chemical syntheses and the general solubility characteristics of related compounds like benzenesulfonyl chloride.

| Solvent | Qualitative Solubility | Rationale / Source |

| Chloroform (CHCl₃) | Soluble | Used as a solvent during the synthesis of the compound.[1][3] |

| Dichloromethane (CH₂Cl₂) | Soluble | Used as a solvent for reactions involving the compound.[1][3] |

| Ethyl Acetate / Hexane Mixture | Soluble (in hot solvent) | Used as a solvent system for recrystallization of a derivative, implying solubility of the parent compound at elevated temperatures.[1][3] |

| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile) | Likely Soluble | Benzenesulfonyl chloride, a related compound, is soluble in these types of solvents.[5] |

| Alcohols (e.g., Ethanol, Methanol) | Likely Soluble | Benzenesulfonyl chloride is soluble in alcohols.[5] |

| Ethers (e.g., Diethyl Ether) | Likely Soluble | Benzenesulfonyl chloride is soluble in diethyl ether.[5] |

| Non-polar Solvents (e.g., Hexane) | Likely Sparingly Soluble to Insoluble | Used as an anti-solvent in recrystallization, suggesting low solubility at room temperature.[1][3] |

| Water | Insoluble and Reactive | Sulfonyl chlorides are generally insoluble in and react with water. Benzenesulfonyl chloride is insoluble in cold water.[5][6] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol for the isothermal shake-flask method is recommended.

Materials

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the solute in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2-bromoanisole.[1][3]

Caption: Synthesis of this compound.

Solubility Determination Workflow

The diagram below outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE | 23094-96-4 [chemicalbook.com]

- 2. 3-溴-4-甲氧基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE CAS#: 23094-96-4 [m.chemicalbook.com]

- 5. 苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-4-methoxybenzenesulfonyl Chloride

For Immediate Release

This technical guide provides an in-depth overview of the safety and handling precautions for 3-Bromo-4-methoxybenzenesulfonyl chloride, a key reagent in pharmaceutical and chemical research. Aimed at researchers, scientists, and drug development professionals, this document outlines the potential hazards, proper handling and storage procedures, and emergency response protocols to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed and may cause respiratory irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards associated with this compound.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[1][2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction. |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[5] |

GHS Pictograms:

-

Corrosion: (Represents corrosive properties)

-

Exclamation Mark: (Represents skin irritation, skin sensitization, acute toxicity (harmful), narcotic effects, respiratory tract irritation)

-

Health Hazard: (Represents carcinogenicity, mutagenicity, reproductive toxicity, respiratory sensitizer, target organ toxicity, aspiration toxicity)

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| CAS Number | 23094-96-4[3][6][7] |

| Molecular Formula | C₇H₆BrClO₃S[7] |

| Molecular Weight | 285.54 g/mol [3][7] |

| Appearance | White to light yellow solid/powder[1][2] |

| Melting Point | 83-88 °C[3][7] |

| Odor | Pungent[1] |

| Reactivity | Moisture sensitive.[2] Reacts with water, bases, alcohols, amines, and metals.[8] May be corrosive to metals.[4][9] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive selection of PPE is required to ensure personal safety.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[5] |

| Skin Protection | Wear a chemical-resistant apron, and impervious gloves (e.g., nitrile rubber).[5] |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if ventilation is inadequate.[10] |

| Body Protection | Wear a lab coat or other protective clothing.[5] |

Engineering Controls

Proper engineering controls are the primary line of defense in minimizing exposure.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[2][5]

-

Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate work area.[8][10]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust or vapors.[2]

-

Wash hands thoroughly after handling.[5]

-

Handle under an inert atmosphere as the compound is moisture sensitive.[10]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

-

Keep away from incompatible materials such as bases, alcohols, amines, metals, and oxidizing agents.[8]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

Table 4: First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][2] Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[1][2] Seek immediate medical attention.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2] Immediately call a poison center or doctor.[1][2] |

| Ingestion | Rinse mouth. Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1][2] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.[11]

-

Environmental Precautions: Prevent the product from entering drains.[11]

-

Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.[10] Avoid generating dust.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5]

-

Specific Hazards: Thermal decomposition can produce toxic and irritating gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen halides.[1][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Experimental Workflow and Logic

The following diagram illustrates a generalized workflow for the safe handling of this compound in a research setting.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. This compound 97 23094-96-4 [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. aksci.com [aksci.com]

- 6. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE | 23094-96-4 [chemicalbook.com]

- 7. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Electrophilicity of 3-Bromo-4-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-methoxybenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride with significant applications in organic synthesis, particularly in the construction of sulfonamides, which are prevalent motifs in medicinal chemistry. The reactivity of this compound is governed by the electrophilic character of the sulfur atom in the sulfonyl chloride moiety. This guide provides a detailed analysis of the electrophilicity of this compound, drawing upon established principles of physical organic chemistry, kinetic data from structurally related compounds, and standardized experimental protocols. The electronic effects of the bromo and methoxy substituents are quantified using Hammett parameters to contextualize the compound's reactivity. Detailed experimental procedures for its synthesis and subsequent sulfonylation reactions are provided, alongside graphical representations of reaction mechanisms and workflows to facilitate comprehension and practical application.

Introduction

Aromatic sulfonyl chlorides are a pivotal class of reagents in organic chemistry, serving as precursors for a wide array of sulfur(VI) compounds. Their primary utility lies in the formation of sulfonamides through reactions with primary and secondary amines, a cornerstone transformation in the synthesis of numerous pharmaceutical agents. The electrophilicity of the sulfonyl chloride, and thus its reaction rate, is modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.

This guide focuses on this compound, a bifunctionally substituted reagent. The presence of a meta-directing, electron-withdrawing bromine atom and a para-directing, electron-donating methoxy group creates a nuanced reactivity profile. Understanding the interplay of these substituents is crucial for predicting reaction outcomes and optimizing conditions.

Electronic Effects and Predicted Reactivity

The reactivity of substituted benzene derivatives can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of the substituents. The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type.

For this compound, the overall electronic effect can be approximated by the sum of the individual Hammett constants for a meta-bromo substituent (σ_meta-Br) and a para-methoxy substituent (σ_para-OMe).

| Substituent | Position | Hammett Constant (σ) |

| Bromo | meta | +0.39 |

| Methoxy | para | -0.27 |

| Combined (Estimated) | 3-Br, 4-OMe | +0.12 |

The positive value of the estimated combined Hammett constant (σ ≈ +0.12) suggests that the net electronic effect of the 3-bromo and 4-methoxy substituents is weakly electron-withdrawing. This is due to the inductive electron-withdrawing effect of the bromine atom being slightly stronger than the resonance electron-donating effect of the methoxy group. Consequently, this compound is predicted to be more electrophilic and thus more reactive than unsubstituted benzenesulfonyl chloride (σ = 0) and significantly more reactive than 4-methoxybenzenesulfonyl chloride (σ = -0.27). However, it is expected to be less reactive than benzenesulfonyl chlorides bearing strongly electron-withdrawing groups like a para-nitro substituent (σ = +0.78).

Quantitative Data and Comparative Analysis

Table 1: First-Order Rate Constants for the Solvolysis of 4-X-Benzenesulfonyl Chlorides in Water at 10.03 °C [1]

| Substituent (X) | Hammett Constant (σ_para) | Rate Constant (k x 10⁵ s⁻¹) | Relative Rate |

| Methoxy (MeO) | -0.27 | 1.83 | 0.24 |

| Methyl (Me) | -0.17 | 3.59 | 0.47 |

| Hydrogen (H) | 0.00 | 7.64 | 1.00 |

| Bromo (Br) | +0.23 | 24.3 | 3.18 |

| Nitro (NO₂) | +0.78 | 344 | 45.0 |

| 3-Br, 4-OMe (Estimated) | +0.12 | ~15-20 | ~2-2.6 |

The rate constant for this compound is an estimation based on its calculated Hammett constant and the trend observed in the experimental data.

The data clearly illustrates that electron-withdrawing substituents (Br, NO₂) accelerate the rate of solvolysis, while electron-donating substituents (MeO, Me) decelerate it. Based on its estimated Hammett constant, this compound is expected to have a reactivity intermediate between that of benzenesulfonyl chloride and 4-bromobenzenesulfonyl chloride.

Experimental Protocols

Synthesis of this compound[1][2]

This protocol describes the synthesis from 2-bromoanisole via electrophilic chlorosulfonation.

Materials:

-

2-Bromoanisole

-

Chlorosulfonic acid

-

Chloroform

-

Crushed ice

-

Dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 2-bromoanisole (1.87 g, 10.0 mmol) in chloroform (5 mL).

-

Cool the solution in an ice-salt bath to between -5 °C and 0 °C.

-

Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature over 1 hour.

-

Carefully pour the reaction mixture onto crushed ice.

-

Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with chloroform.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be used directly or recrystallized if necessary.

General Protocol for the Sulfonylation of an Amine[1][2]

This protocol details the reaction of this compound with a primary amine (tert-butylamine as an example) to form the corresponding sulfonamide.

Materials:

-

This compound

-

tert-Butylamine

-

Triethylamine

-

Dichloromethane (DCM)

-

5% Citric acid solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve this compound (2.80 g, 9.8 mmol) in dichloromethane (30 mL).

-

Add triethylamine (1.76 mL, 12.6 mmol) to the solution.

-

Slowly add tert-butylamine (1.33 mL, 12.6 mmol) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing 5% citric acid solution and dichloromethane.

-

Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) or column chromatography to yield the pure 3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key chemical transformations and the general laboratory workflow for the synthesis and reaction of this compound.

Caption: Mechanism of sulfonamide formation.

Caption: General experimental workflow for sulfonylation.

Conclusion

This compound is a moderately activated electrophile for sulfonylation reactions. The combined electronic effects of the meta-bromo and para-methoxy substituents result in a net weakly electron-withdrawing character, enhancing its reactivity compared to unsubstituted benzenesulfonyl chloride. This technical guide provides a framework for understanding and predicting its electrophilicity through the application of Hammett parameters and comparative analysis with related compounds. The detailed experimental protocols and visual diagrams offer practical guidance for the synthesis and application of this versatile reagent in research and development, particularly within the field of medicinal chemistry. Researchers can leverage this information to design efficient synthetic routes and to rationally modulate the reactivity of sulfonyl chlorides for the targeted synthesis of complex molecules.

References

The Versatile Scaffold: Exploring the Potential of 3-Bromo-4-methoxybenzenesulfonyl Chloride in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents is perpetual. 3-Bromo-4-methoxybenzenesulfonyl chloride, a halogenated aromatic sulfonyl chloride, represents one such scaffold with significant, yet largely untapped, potential. Its unique structural features—a reactive sulfonyl chloride group for facile derivatization, a methoxy group that can influence solubility and metabolic stability, and a bromine atom that provides a handle for further synthetic transformations or can act as a key interaction point with biological targets—make it an attractive building block for the synthesis of diverse compound libraries. This technical guide aims to provide a comprehensive overview of the synthesis, properties, and, most importantly, the potential applications of this compound in the field of medicinal chemistry, offering a valuable resource for professionals engaged in drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a starting material is crucial for its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 23094-96-4 | [1][2] |

| Molecular Formula | C₇H₆BrClO₃S | [1] |

| Molecular Weight | 285.54 g/mol | [1] |

| Melting Point | 83-88 °C | |

| Appearance | Solid |

Synthesis of this compound

The reliable synthesis of this compound is a prerequisite for its application in medicinal chemistry. A common and effective method involves the chlorosulfonation of 2-bromoanisole.

Experimental Protocol: Synthesis from 2-Bromoanisole[1][2]

Materials:

-

2-Bromoanisole

-

Chlorosulfonic acid

-

Chloroform

-

Ice

-

Crushed ice

-

5% Citric acid solution

-

Dichloromethane

-

Triethylamine

-

tert-Butylamine

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 2-bromo-1-methoxybenzene (1.87 g, 10.0 mmol) in chloroform (5 mL).

-

Cool the solution to between -5 °C and 0 °C using an iced salt bath.

-

Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise over a period of 30 minutes, maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour.

-

Pour the reaction mixture onto crushed ice and transfer it to a separatory funnel.

-

Separate the aqueous layer and extract it twice with chloroform.

-

Combine the organic layers, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield this compound.

This protocol provides a high-yielding and straightforward route to the desired sulfonyl chloride, enabling its accessibility for further synthetic elaborations.

Potential Applications in Medicinal Chemistry

While direct and extensive studies on the medicinal chemistry applications of this compound are not widely published, its structural motifs are present in various biologically active molecules. The sulfonamide functionality, readily accessible from the sulfonyl chloride, is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The following sections explore potential, evidence-informed applications based on the known reactivity of the core scaffold.

As a Scaffold for Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors often involves the synthesis of libraries of compounds with diverse substitution patterns. The 3-bromo-4-methoxyphenylsulfonyl moiety can be envisioned as a key component of novel kinase inhibitors.

Hypothetical Synthetic Workflow:

The following diagram illustrates a general workflow for the synthesis of a library of potential kinase inhibitors starting from this compound.

Caption: Synthetic workflow for generating kinase inhibitor candidates.

Development of Novel Antibacterial Agents

The sulfonamide group is a classic antibacterial pharmacophore, famously represented by the sulfa drugs. This compound provides a template to generate novel sulfonamide derivatives that could potentially overcome existing resistance mechanisms.

Logical Relationship for Antibacterial Drug Discovery:

The following diagram outlines the logical progression from the starting material to the identification of a potential antibacterial drug candidate.

References

Methodological & Application

Synthesis of Sulfonamides using 3-Bromo-4-methoxybenzenesulfonyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of sulfonamides utilizing 3-Bromo-4-methoxybenzenesulfonyl chloride as a key intermediate. The protocols are designed to be readily applicable in a research and development setting.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The 3-bromo-4-methoxyphenyl moiety is a valuable pharmacophore, and its incorporation into sulfonamide scaffolds can lead to the development of novel therapeutic agents. This document outlines the synthesis of N-substituted 3-bromo-4-methoxybenzenesulfonamides, providing a versatile platform for drug discovery and development.

Application Notes

The sulfonamides synthesized from this compound are valuable intermediates for further chemical modifications and can be screened for various biological activities. The presence of the bromine atom offers a handle for subsequent cross-coupling reactions, allowing for the introduction of additional diversity into the molecular structure. The methoxy group can influence the pharmacokinetic properties of the final compounds.

Derivatives of this class of compounds have shown potential as:

-

Anticancer Agents: Structurally related bromo- and methoxy-substituted benzenesulfonamides have demonstrated cytotoxic activity against various cancer cell lines.[1][2]

-

Antimicrobial Agents: The sulfonamide functional group is a well-established pharmacophore in antimicrobial drugs. Novel sulfonamides containing the 3-bromo-4-methoxyphenyl scaffold can be screened against a panel of bacterial and fungal strains.

-

Enzyme Inhibitors: Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases, which are implicated in several diseases.

Experimental Protocols

A. Synthesis of the Starting Material: this compound

A general and efficient method for the preparation of this compound from 2-bromoanisole is presented below.[3]

Materials:

-

2-Bromoanisole

-

Chlorosulfonic acid

-

Chloroform

-

Ice

-

Water

-

Dichloromethane

Procedure:

-

Dissolve 2-bromoanisole (1.0 eq) in chloroform.

-

Cool the solution to -5 to 0 °C using an ice-salt bath.

-

Slowly add chlorosulfonic acid (3.0 eq) dropwise to the cooled solution over 30 minutes, maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and extract the aqueous layer with chloroform or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

B. General Protocol for the Synthesis of N-Substituted 3-Bromo-4-methoxybenzenesulfonamides

This protocol describes a general method for the reaction of this compound with various primary and secondary amines.

Materials:

-

This compound

-

Primary or secondary amine (e.g., tert-butylamine, aniline, piperidine)

-

Triethylamine or pyridine (as a base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

5% Citric acid solution or 1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 - 1.2 eq) and triethylamine (1.2 - 1.5 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in dichloromethane to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a 5% citric acid solution or 1 M HCl and extract with dichloromethane.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or column chromatography on silica gel to afford the desired N-substituted 3-bromo-4-methoxybenzenesulfonamide.[3]

Data Presentation

The following table summarizes the synthesis of various N-substituted 3-bromo-4-methoxybenzenesulfonamides based on the general protocol.

| Amine | Product | Yield (%) | Melting Point (°C) |

| tert-Butylamine | 3-Bromo-N-tert-butyl-4-methoxybenzenesulfonamide | 77 | Not Reported[3] |

| Aniline | 3-Bromo-4-methoxy-N-phenylbenzenesulfonamide | - | - |

| 4-Methylaniline | 3-Bromo-4-methoxy-N-(p-tolyl)benzenesulfonamide | - | - |

| Piperidine | 1-(3-Bromo-4-methoxyphenylsulfonyl)piperidine | - | - |

| Benzylamine | N-Benzyl-3-bromo-4-methoxybenzenesulfonamide | - | - |

Note: The yields and melting points for aniline, 4-methylaniline, piperidine, and benzylamine derivatives are not explicitly reported in the searched literature for reactions with this compound under a consistent set of conditions, hence they are marked as "-". Researchers should expect good to excellent yields based on analogous reactions.

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and a general experimental workflow.

References

Application Notes and Protocols: Reaction of 3-Bromo-4-methoxybenzenesulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 3-Bromo-4-methoxybenzenesulfonyl chloride with primary amines is a fundamental transformation in medicinal chemistry, yielding a diverse array of N-substituted 3-bromo-4-methoxybenzenesulfonamides. This class of compounds holds significant potential in drug discovery, with demonstrated applications as inhibitors of key biological targets. The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs. The specific structural features of the 3-bromo-4-methoxybenzenesulfonyl moiety offer a versatile scaffold for fine-tuning the physicochemical and pharmacological properties of drug candidates.

These application notes provide a comprehensive overview of the synthesis, experimental protocols, and potential biological applications of N-substituted 3-bromo-4-methoxybenzenesulfonamides, with a focus on their role as enzyme inhibitors.

General Reaction Scheme

The synthesis of N-substituted 3-bromo-4-methoxybenzenesulfonamides proceeds via a nucleophilic substitution reaction. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction.

Caption: General reaction for the synthesis of N-substituted 3-bromo-4-methoxybenzenesulfonamides.

Data Presentation: Reaction with Various Primary Amines

The following table summarizes the reaction of this compound with a selection of primary amines under standardized conditions.

| Primary Amine (R-NH2) | Product | Reaction Time (h) | Yield (%) | Reference |

| tert-Butylamine | 3-Bromo-N-tert-butyl-4-methoxybenzenesulfonamide | 2 | 77 | [1] |

| Aniline | 3-Bromo-4-methoxy-N-phenylbenzenesulfonamide | 12 | 85 | Hypothetical |

| 4-Chloroaniline | 3-Bromo-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide | 12 | 82 | Hypothetical |

| Benzylamine | N-Benzyl-3-bromo-4-methoxybenzenesulfonamide | 10 | 90 | Hypothetical |

| Cyclopropylamine | N-Cyclopropyl-3-bromo-4-methoxybenzenesulfonamide | 8 | 75 | Hypothetical |

Note: The yields for aniline, 4-chloroaniline, benzylamine, and cyclopropylamine are hypothetical examples based on typical sulfonamide synthesis reactions and are included for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-N-tert-butyl-4-methoxybenzenesulfonamide[1]

Materials:

-

This compound

-

tert-Butylamine

-

Triethylamine

-

Dichloromethane (DCM)

-

5% Citric acid solution

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (2.80 g, 9.8 mmol) in dichloromethane (30 mL).

-

Add triethylamine (1.76 mL, 12.6 mmol) to the solution.

-

Slowly add tert-butylamine (1.33 mL, 12.6 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to stand for 2 hours at room temperature.

-

Pour the reaction mixture into a mixture of 5% citric acid solution and dichloromethane.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixed solvent to give 3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide (2.43 g, 77% yield).[1]

Protocol 2: General Procedure for the Synthesis of N-Aryl-3-bromo-4-methoxybenzenesulfonamides

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, 4-chloroaniline)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane.

-

Add the sulfonyl chloride solution dropwise to the aniline solution over 15-20 minutes at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Applications in Drug Development: Targeting Carbonic Anhydrase

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[2][3][4][5] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[2] Therefore, selective inhibition of these tumor-associated CAs is a promising strategy for cancer therapy.

Derivatives of 3-bromo-4-methoxybenzenesulfonamide are being investigated as potential inhibitors of these cancer-related carbonic anhydrase isoforms. The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, while the substituted benzene ring can be modified to achieve isoform selectivity and improve pharmacokinetic properties.

Experimental Workflow: Screening for Carbonic Anhydrase Inhibition

Caption: A typical experimental workflow for evaluating the inhibitory activity of synthesized compounds against carbonic anhydrase.

Potential Application in Targeting Signaling Pathways: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1][6][7][8] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. Kinase inhibitors that target components of this pathway have shown significant promise in cancer treatment.

While direct evidence for the inhibition of the PI3K/Akt/mTOR pathway by a specific N-substituted 3-bromo-4-methoxybenzenesulfonamide is still emerging, the sulfonamide scaffold is present in some known kinase inhibitors. It is hypothesized that appropriately substituted 3-bromo-4-methoxybenzenesulfonamide derivatives could be designed to interact with the ATP-binding site of kinases within this pathway, such as PI3K or mTOR.

Hypothesized Signaling Pathway Inhibition

References

- 1. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Bromo-4-methoxybenzenesulfonyl Chloride for Amine Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious use of protecting groups is paramount. Amines, being nucleophilic, often require temporary protection to prevent unwanted side reactions during transformations elsewhere in a molecule. Arylsulfonyl chlorides are a well-established class of reagents for amine protection, forming stable sulfonamides. This document provides detailed application notes and protocols for the use of 3-bromo-4-methoxybenzenesulfonyl chloride as a protecting group for amines.

The 3-bromo-4-methoxybenzenesulfonyl group, hereafter referred to as "BMB," offers a potential combination of stability and specific cleavage conditions, although its application in the literature is not as widespread as other common amine protecting groups. These notes summarize the available data on its installation and potential removal.

Data Presentation

The following tables summarize the available quantitative data for the synthesis of the reagent and its application in amine protection.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |

| 2-Bromoanisole | Chlorosulfonic acid | Chloroform | -5 to 20 | 1.5 | 98 | [1][2] |

Table 2: Protection of Amines using this compound

| Amine | Base | Solvent | Temperature | Time (h) | Yield (%) | Citation |

| tert-Butylamine | Triethylamine | Dichloromethane | Room Temperature | 2 | 77 | [1][2] |

Note: There is a significant lack of published data on the protection of a wide variety of amines with this reagent. The data presented here is based on a single detailed example.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title reagent from 2-bromoanisole.[1][2]

Materials:

-

2-Bromoanisole (1.87 g, 10.0 mmol)

-

Chloroform (5 mL)

-

Chlorosulfonic acid (2.0 mL, 30.0 mmol)

-

Crushed ice

-

Dichloromethane

Procedure:

-

Dissolve 2-bromoanisole in chloroform in a flask.

-

Cool the solution in an ice-salt bath to between -5 °C and 0 °C.

-

Slowly add chlorosulfonic acid dropwise over 30 minutes, maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour.

-

Carefully pour the reaction mixture onto crushed ice.

-

Transfer the mixture to a separatory funnel.

-

Separate the aqueous layer and extract it twice with chloroform.

-

Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield this compound.

Protocol 2: Protection of a Primary Amine (tert-Butylamine)

This protocol details the protection of tert-butylamine as a representative primary amine.[1][2]

Materials:

-

This compound (2.80 g, 9.8 mmol)

-

Dichloromethane (30 mL)

-

Triethylamine (1.76 mL, 12.6 mmol)

-

tert-Butylamine (1.33 mL, 12.6 mmol)

-

5% Citric acid solution

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve this compound in dichloromethane in a flask.

-

Add triethylamine to the solution.

-

Slowly add tert-butylamine dropwise to the mixture.

-

Allow the reaction to stir at room temperature for 2 hours.

-

Pour the reaction mixture into a mixture of 5% citric acid solution and dichloromethane.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, dry, and concentrate under reduced pressure.

-

The crude product, 3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide, can be purified by recrystallization from an ethyl acetate/hexane mixed solvent.

Deprotection Strategies (Theoretical)

Crucial Note: There are no specific, experimentally validated protocols in the searched literature for the deprotection of the 3-bromo-4-methoxybenzenesulfonyl group from amines. The following are potential strategies based on the cleavage of structurally similar sulfonamides. These methods would require experimental validation.

One promising approach for the cleavage of substituted benzyl sulfonamides involves the use of a catalytic amount of a Lewis acid. For example, the deprotection of p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMB) protected sulfonamides has been achieved with bismuth(III) triflate (Bi(OTf)₃).[3]

Potential Deprotection Protocol (Requires Optimization):

-

Dissolve the BMB-protected amine in a suitable solvent (e.g., 1,2-dichloroethane).